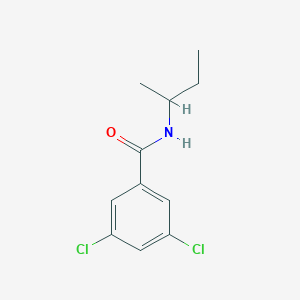![molecular formula C15H14BrNO4S B263390 Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B263390.png)
Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate, also known as BPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. BPSA is a sulfonamide-based compound that contains a benzene ring and a bromophenyl group.
Mecanismo De Acción
The mechanism of action of Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histones. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, which may explain the anticancer activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent and -independent pathways. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. This compound has been shown to disrupt the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the growth of bacterial and fungal pathogens by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate has several advantages for lab experiments, including its high potency and selectivity against cancer cells and pathogens. This compound is also relatively easy to synthesize and has a low toxicity profile. However, this compound has some limitations, including its poor solubility in aqueous solutions, which may limit its use in some experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the research and development of Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to develop more potent and selective derivatives of this compound for various applications. Another direction is to explore the potential of this compound as a scaffold for the development of new drugs for the treatment of neurological disorders. Finally, the development of new methods for the synthesis of this compound and its derivatives may lead to the discovery of new compounds with improved properties.
Métodos De Síntesis
The synthesis of Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate involves the reaction of 3-bromobenzenesulfonyl chloride with ethyl 4-aminobenzoate in the presence of a base such as triethylamine. The reaction produces this compound as a white solid with a yield of approximately 60%.
Aplicaciones Científicas De Investigación
Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its antibacterial and antifungal properties. In addition, this compound has been explored as a potential scaffold for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
Fórmula molecular |
C15H14BrNO4S |
|---|---|
Peso molecular |
384.2 g/mol |
Nombre IUPAC |
ethyl 4-[(3-bromophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H14BrNO4S/c1-2-21-15(18)11-6-8-13(9-7-11)17-22(19,20)14-5-3-4-12(16)10-14/h3-10,17H,2H2,1H3 |
Clave InChI |
VFBJJBNQZHYYIN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B263319.png)


![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)
![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)




![Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)

